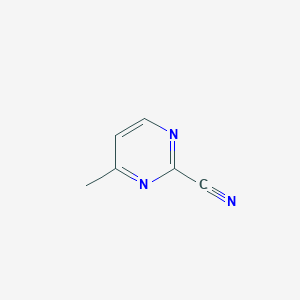

4-Methylpyrimidine-2-carbonitrile

Description

4-Methylpyrimidine-2-carbonitrile (CAS: 77768-02-6) is a pyrimidine derivative with the molecular formula C₆H₅N₃ and a molecular weight of 119.13 g/mol. It features a methyl group at the 4-position and a nitrile (-CN) group at the 2-position of the pyrimidine ring. Key properties include a boiling point of 264.9°C, density of 1.16 g/cm³, and a refractive index of 1.531 . Its planar pyrimidine core and electron-withdrawing nitrile group make it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-methylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQWGLMZNGIYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506815 | |

| Record name | 4-Methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77768-02-6 | |

| Record name | 4-Methylpyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-aminopyrimidine with cyanogen bromide under basic conditions. Another approach involves the condensation of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride followed by treatment with ammonia to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrimidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 4-methylpyrimidine-2-amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or ammonia in methanol are frequently used.

Major Products Formed:

- Oxidation yields pyrimidine-2-carboxylic acids.

- Reduction produces 4-methylpyrimidine-2-amine.

- Substitution reactions result in various substituted pyrimidine derivatives .

Scientific Research Applications

Drug Development

4-Methylpyrimidine-2-carbonitrile serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have demonstrated potential in treating several conditions, including:

- Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 9.46 |

| A549 | 17.02 |

These values indicate that this compound can be more effective than traditional chemotherapeutics like 5-Fluorouracil in certain contexts .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.

Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinity of this compound to several biological targets, including enzymes involved in cancer metabolism and infectious diseases. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have provided insights into how modifications at different positions on the pyrimidine ring affect biological activity. For instance, altering substituents can significantly enhance or diminish anticancer properties, guiding future drug design efforts .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed its ability to inhibit cell proliferation in multiple cancer cell lines. The compound's mechanism involves disrupting critical cellular pathways, leading to apoptosis in malignant cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against strains exhibiting multidrug resistance .

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano group plays a crucial role in its binding affinity and specificity. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variation at the 4-Position

4-Methoxy-pyrimidine-2-carbonitrile

- Molecular Formula : C₆H₅N₃O

- Molecular Weight : 135.13 g/mol

- Key Differences : Replacing the methyl group with a methoxy (-OCH₃) group increases polarity and electron-donating effects. This compound has a higher molecular weight and altered reactivity in electrophilic substitutions compared to the methyl analog.

- Applications : Used in nucleoside analog synthesis due to enhanced solubility in polar solvents .

4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h)

- Molecular Formula : C₁₇H₁₁ClN₄

- Molecular Weight : 306.75 g/mol

- Key Differences: The 4-amino group and bulky aryl substituents (phenyl, chlorophenyl) significantly increase hydrogen bonding and melting point (222°C vs. 264.9°C boiling point of 4-methyl analog). The amino group enhances nucleophilic reactivity .

Substituent Variation at the 2-Position

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

- Molecular Formula : C₆H₄ClN₃S

- Molecular Weight : 185.63 g/mol

- Key Differences : A methylthio (-SCH₃) group at position 2 and chlorine at position 4 introduce steric bulk and electrophilic character. This compound is more reactive in nucleophilic substitutions than the nitrile-substituted analog .

2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k)

- Molecular Formula : C₁₁H₈BrN₅

- Molecular Weight : 298.11 g/mol

- Key Differences: Dual amino groups at positions 2 and 4 enhance hydrogen bonding, raising the melting point (>240°C). The bromophenyl group increases molecular weight and lipophilicity .

Positional Isomerism

5-Methylpyrimidine-2-carbonitrile

Comparative Data Table

Key Findings from Research

- Reactivity : Nitrile groups at position 2 facilitate cross-coupling reactions, while methyl/methoxy groups at position 4 modulate electronic effects. For example, 4-methoxy derivatives undergo faster SNAr reactions than methyl analogs .

- Biological Activity: Methylthio-substituted pyrimidines (e.g., compounds) exhibit higher antimicrobial activity due to sulfur’s electron-withdrawing effects, whereas amino-substituted derivatives () show promise in kinase inhibition .

- Synthetic Methods: this compound is synthesized via nucleophilic substitution (e.g., reacting methylmalononitrile with thiourea derivatives), while methoxy analogs require alkoxylation under basic conditions .

Biological Activity

4-Methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with a methyl group at the 4-position and a cyano group at the 2-position. Its molecular formula is C₆H₆N₂, and it has a molecular weight of 110.13 g/mol. The compound's structure is pivotal in determining its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

- A specific study on pyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as an antimicrobial agent .

2. Anticancer Properties

- Pyrimidines are known for their anticancer activities, with several derivatives being investigated as potential chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

- In vitro studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

3. Antiinflammatory Effects

- Some studies suggest that pyrimidine compounds may possess anti-inflammatory properties by modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer progression or bacterial growth.

- Receptor Modulation : It could also act on various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus, supporting its potential use in developing new antimicrobial agents.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 15 |

| Control (Standard Antibiotic) | 20 |

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of several pyrimidine derivatives were assessed on human cancer cell lines. The study found that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12 |

| Doxorubicin | 10 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methylpyrimidine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A robust synthesis involves nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with cyanide sources. For example, using KCN in DMF under reflux (3–6 hours) achieves yields of ~60–70% . Alternative routes include one-pot multicomponent reactions with aldehydes, malononitrile, and thiourea derivatives in aqueous conditions (e.g., 80°C for 5 hours), yielding substituted pyrimidinecarbonitriles with >75% purity . Key variables include solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ for deprotonation).

Q. How can structural confirmation of this compound derivatives be performed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at ~115–120 ppm in ¹³C NMR. Methyl groups on the pyrimidine ring resonate at δ ~2.4–2.6 ppm in ¹H NMR .

- IR Spectroscopy : Confirm the nitrile stretch at ~2212–2220 cm⁻¹ and C=N stretches at 1616–1640 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 135 for the parent compound) and fragmentation patterns validate molecular weight .

Q. What are common impurities in synthesized this compound, and how are they removed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4,6-dichloropyrimidine) and byproducts from incomplete substitution. Purification methods:

- Recrystallization : Use ethanol/water mixtures (1:3 ratio) to isolate crystalline products .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves nitrile derivatives from thiomethyl or methoxy analogs .

Advanced Research Questions

Q. How does substituent position (e.g., methyl, methoxy) on the pyrimidine ring affect electronic properties and reactivity?

- Methodological Answer : Electron-donating groups (e.g., methyl at C4) increase ring electron density, enhancing nucleophilic substitution at C2. Computational studies (DFT) show methyl groups reduce the LUMO energy by ~0.5 eV, facilitating electrophilic attacks. Experimentally, Hammett constants (σ) correlate with reaction rates: σ = -0.17 for methyl (activating) vs. σ = +0.78 for nitro (deactivating) .

Q. What strategies resolve contradictory data in regioselectivity studies of pyrimidinecarbonitrile derivatives?

- Methodological Answer : Discrepancies in substitution patterns (e.g., C4 vs. C6) arise from competing mechanisms (SNAr vs. radical pathways). To resolve:

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates .

- Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to track substitution sites via 2D NMR .

- Computational Modeling : Compare activation energies for different pathways using Gaussian or ORCA software .

Q. How can this compound derivatives be optimized for biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C5 to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Replace nitrile with tetrazole to improve solubility while retaining hydrogen-bonding capacity .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., t₁/₂ > 60 minutes for viable drug candidates) .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

- Methodological Answer : Key challenges include heat dissipation and byproduct formation. Mitigation strategies:

- Flow Chemistry : Use microreactors to control exothermic reactions (e.g., cyanide substitution) and improve mixing .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield (>85%) .

Key Recommendations for Researchers

- Cross-Validate Data : Combine experimental (NMR, IR) and computational (DFT) methods to resolve mechanistic ambiguities .

- Prioritize Safety : Handle nitrile derivatives in fume hoods due to potential cyanide release during decomposition .

- Leverage Open Data : Consult PubChem (CID 135) for spectral libraries and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.